![molecular formula C22H22BrNO B605973 (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one CAS No. 1245792-67-9](/img/structure/B605973.png)
(E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one
説明
This compound is a type of organic molecule that contains a benzylidene group, a bromine atom, a cyclohexylamino group, and an indenone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable indenone precursor with a benzylidene derivative and a cyclohexylamine . The bromine atom could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indenone ring, a benzylidene group attached to one of the carbon atoms of the ring, a bromine atom attached to another carbon atom of the ring, and a cyclohexylamino group attached to a third carbon atom of the ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups it contains. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen atom .科学的研究の応用
Inhibition of Melanogenesis
BCI-215 has been found to suppress basal and cAMP-stimulated melanin production and cellular tyrosinase activity in vitro through the downregulation of microphthalmia-associated transcription factor (MITF) protein and its downstream enzymes . This suggests that BCI-215 could be a potential therapeutic agent for treating hyperpigmentation disorders.
Activation of Mitogen-Activated Protein Kinase Pathways
BCI-215 activates all three types of MAPKs, including extracellular signal-regulated kinase (ERK), JNK, and p38 . The degree of activation was greater in ERK . This activation of MAPK pathways could have implications in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Inhibition of Dual-Specificity Phosphatase (DUSP)
BCI-215 is known to function as a DUSP 1/6 inhibitor . DUSPs are enzymes that remove phosphate groups from phosphorylated tyrosine and/or threonine residues on proteins. By inhibiting DUSPs, BCI-215 could potentially regulate the activity of various proteins and influence cellular processes.
Reduction of UVB-Induced Pigmentation
BCI-215 reduces UVB-induced pigmentation in human skin . This suggests that BCI-215 could be used in the development of skincare products to protect against UVB-induced skin damage.
Phosphorylation of the β-catenin Pathway
BCI-215 has been shown to cause phosphorylation of the β-catenin pathway . The β-catenin pathway plays a crucial role in cell-cell adhesion and gene transcription, suggesting that BCI-215 could influence these processes.
Cytotoxic Effect
At a concentration of 1000 nM, BCI-215 showed a cytotoxic effect on NHM and NHK in a WST cell proliferation assay . This suggests that BCI-215 could potentially be used in cancer therapy to target and kill cancer cells.
作用機序
Target of Action
The primary target of (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, also known as BCI-215, is the dual-specificity phosphatases (DUSPs) . DUSPs are key players in cell growth, survival, and death, and they play essential roles in tumor initiation, malignant progression, and therapy resistance through the regulation of the MAPK signaling pathway .
Mode of Action
BCI-215 acts as a potent inhibitor of DUSPs . It has been shown to augment the effect of the JAK–STAT antagonist ruxolitinib on colony-forming capacity of B-ALL cells . The combination of BCI-215 with ruxolitinib synergistically hampers tumor growth in vitro and prolongs the survival of transplant recipients in vivo, as compared to monotherapies .
Biochemical Pathways
BCI-215 affects the MAPK signaling pathway . It suppresses basal and cAMP-stimulated melanin production and cellular tyrosinase activity in vitro through the downregulation of microphthalmia-associated transcription factor (MITF) protein and its downstream enzymes . The reduction in MITF expression caused by BCI-215 is found to be due to all three types of MAPK activation, including extracellular signal-regulated kinase (ERK), JNK, and p38 .
Result of Action
The molecular and cellular effects of BCI-215’s action include the suppression of melanin production and cellular tyrosinase activity, downregulation of MITF protein and its downstream enzymes, and activation of MAPK pathways . These effects contribute to its potential therapeutic benefits against pigmentation disorders .
Action Environment
The action, efficacy, and stability of BCI-215 can be influenced by various environmental factors. For instance, UV radiation can stimulate melanogenesis, which BCI-215 potently inhibits . .
Safety and Hazards
将来の方向性
The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules, as well as exploring its potential uses in fields such as medicinal chemistry, materials science, or chemical synthesis .
特性
IUPAC Name |
(2E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQWVVSCQBAFC-DEDYPNTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=C(C=CC(=C3)Br)C(=O)/C2=C/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135398 | |
Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1245792-67-9 | |
Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245792-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of BCI-215 and how does it affect cancer cells?
A1: BCI-215 acts as a selective inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP), specifically DUSP1 and DUSP6. [, ] These phosphatases normally regulate and dampen MAPK signaling pathways, which are frequently hyperactivated in cancer cells. By inhibiting DUSP1/6, BCI-215 effectively removes the "brakes" on MAPK signaling, leading to sustained activation of ERK, JNK, and p38 MAPKs within cancer cells. [, ] This hyperactivation of MAPK pathways disrupts cellular processes and ultimately induces apoptosis, a form of programmed cell death, preferentially in transformed cells. []
Q2: Beyond its pro-apoptotic effects, how else does BCI-215 impact the tumor microenvironment?
A2: Research indicates that BCI-215 treatment can sensitize breast cancer cells to the cytotoxic activity of lymphokine-activated killer (LAK) cells. [] While the exact mechanisms behind this sensitization remain to be fully elucidated, this finding suggests that BCI-215 may enhance anti-tumor immune responses, paving the way for potential combination therapies with immune-based approaches.
Q3: BCI-215 demonstrates promising activity against melanoma. How does its mechanism translate to inhibiting melanin production?
A3: In the context of melanoma, BCI-215's inhibition of DUSP leads to the activation of all three major MAPK pathways: ERK, JNK, and p38. [] This activation, particularly of ERK, is linked to the downregulation of microphthalmia-associated transcription factor (MITF). [] As MITF is a master regulator of melanogenesis, its suppression by BCI-215 effectively reduces melanin production. [] This highlights BCI-215's potential as a therapeutic agent for hyperpigmentation disorders.
Q4: BCI-215 seems to have opposing effects on BCL6 expression depending on the cellular context. Can you elaborate on this?
A4: In B-cell acute lymphoblastic leukemia (B-ALL) cells harboring activating RAS mutations, BCI-215, through its activation of ERK signaling, leads to a significant increase in BCL6 expression. [] This upregulation of BCL6, an oncogene in this context, is crucial for the survival and proliferation of these leukemia cells. [] Conversely, in the context of UV-induced pigmentation, BCI-215's activation of ERK appears to contribute to the downregulation of MITF, which indirectly impacts BCL6 expression. [] This context-dependent effect of BCI-215 on BCL6 highlights the complexity of its interaction within different cellular signaling networks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。